molecular formula C21H21NO2 B139763 N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide CAS No. 138112-88-6

N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide

Cat. No.: B139763
CAS No.: 138112-88-6
M. Wt: 319.4 g/mol
InChI Key: KQOJUTRDSPSFQR-UHFFFAOYSA-N
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Description

N-[2-(7-Methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide is a synthetic benzamide derivative characterized by a naphthalene core substituted with a methoxy group at the 7-position and an ethyl linker connecting to a 4-methylbenzamide moiety.

Properties

IUPAC Name

N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-15-6-8-18(9-7-15)21(23)22-13-12-17-5-3-4-16-10-11-19(24-2)14-20(16)17/h3-11,14H,12-13H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOJUTRDSPSFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CC=CC3=C2C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160477
Record name Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138112-88-6
Record name Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138112886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Methylbenzoyl Chloride

The benzamide backbone is prepared by converting 4-methylbenzoic acid to its corresponding acid chloride. This step employs thionyl chloride (SOCl₂) as the chlorinating agent due to its high efficiency and minimal byproduct formation.

Reaction Conditions :

  • Solvent : Ethyl acetate or dichloromethane (3–8 v/w relative to substrate).

  • Temperature : 25–55°C.

  • Time : 2–4 hours.

Mechanism :

4-Methylbenzoic acid+SOCl24-Methylbenzoyl chloride+SO2+HCl\text{4-Methylbenzoic acid} + \text{SOCl}2 \rightarrow \text{4-Methylbenzoyl chloride} + \text{SO}2 + \text{HCl}

The reaction is monitored via thin-layer chromatography (TLC) to confirm complete conversion.

Preparation of 2-(7-Methoxynaphthalen-1-yl)ethylamine

This intermediate is synthesized through a Friedel-Crafts alkylation of 7-methoxynaphthalene with ethylene oxide, followed by amination. Alternative routes involve reductive amination using sodium cyanoborohydride.

Key Considerations :

  • Catalyst : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

  • Purification : Column chromatography using silica gel and a hexane-ethyl acetate gradient.

Coupling Reaction: Formation of the Benzamide Bond

The final step involves reacting 4-methylbenzoyl chloride with 2-(7-methoxynaphthalen-1-yl)ethylamine in the presence of a base.

Reaction Conditions :

  • Solvent : Dichloromethane or toluene (polar aprotic solvents preferred).

  • Base : Triethylamine (Et₃N) or pyridine to neutralize HCl byproduct.

  • Temperature : 0–5°C initially, followed by gradual warming to room temperature.

Mechanism :

4-Methylbenzoyl chloride+2-(7-Methoxynaphthalen-1-yl)ethylamineEt3NN-[2-(7-Methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide+HCl\text{4-Methylbenzoyl chloride} + \text{2-(7-Methoxynaphthalen-1-yl)ethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl}

Purification and Characterization

Crude Product Isolation

Post-reaction, the mixture is washed with water to remove unreacted reagents, followed by extraction with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Column Chromatography

Stationary Phase : Silica gel (60–120 mesh).
Mobile Phase : Hexane-ethyl acetate (7:3 v/v).
Yield : 65–75% after purification.

Recrystallization

Alternative purification via recrystallization uses methanol or ethanol as solvents. The product is dissolved at 60–65°C and slowly cooled to induce crystallization.

Typical Yield : 70–80% with ≥98% purity (HPLC).

Industrial-Scale Production

Process Intensification

Large-scale synthesis employs continuous-flow reactors to enhance heat and mass transfer. Key parameters include:

  • Residence Time : 30–60 minutes.

  • Temperature Control : Jacketed reactors with automated cooling systems.

Solvent Recovery

Ethyl acetate and dichloromethane are recycled via distillation, reducing environmental impact and production costs.

Comparative Analysis of Synthetic Methods

Parameter Laboratory-Scale Industrial-Scale
Solvent DichloromethaneToluene
Catalyst TriethylaminePyridine
Temperature 0–25°C25–50°C
Purification Column ChromatographyRecrystallization
Yield 65–75%75–85%

Challenges and Mitigation Strategies

Side Reactions

  • Hydrolysis of Acid Chloride : Minimized by maintaining anhydrous conditions.

  • Naphthalene Ring Oxidation : Avoided by using inert atmospheres (N₂ or Ar).

Solvent Selection

Dimethylformamide (DMF), though effective in some amidation reactions, is avoided due to product decomposition . Ethyl acetate and toluene are preferred for their stability and ease of removal.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis Overview

The synthesis of N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide typically involves:

  • Starting Materials : 7-methoxy-1-naphthalenyl and 4-methylbenzoyl chloride.
  • Reaction Conditions : Conducted in solvents like dichloromethane or toluene at temperatures around 0-5°C.
  • Catalysts : Commonly triethylamine or pyridine to enhance yield.
  • Purification Techniques : Column chromatography or recrystallization to achieve high purity.

Scientific Research Applications

This compound has diverse applications in various scientific domains:

Chemistry

  • Building Block for Organic Synthesis : Utilized in synthesizing complex organic molecules due to its versatile functional groups.
  • Reagent in Chemical Reactions : Acts as a reagent in oxidation, reduction, and substitution reactions.

Biology

  • Biological Activity Studies : Investigated for interactions with enzymes and receptors, potentially influencing metabolic pathways.
  • Mechanism of Action : May modulate receptor activity, leading to various biological effects.

Medicine

  • Therapeutic Applications : Ongoing research into its potential as a therapeutic agent for treating diseases such as depression or cancer.
  • Drug Development : Its structure may inspire new drug formulations targeting specific biological pathways.

Industry

  • Specialty Chemicals Production : Used as an intermediate in the synthesis of other valuable compounds, such as polymers and pharmaceuticals.

Data Table of Applications

Application AreaSpecific UseDescription
ChemistryOrganic SynthesisServes as a precursor for complex organic molecules.
BiologyEnzyme InteractionStudied for its effects on biological receptors.
MedicineDrug DevelopmentInvestigated for potential therapeutic uses.
IndustryIntermediate ProductionKey role in producing specialty chemicals and polymers.

A study investigated the interaction of this compound with serotonin receptors. The results indicated that the compound exhibited selective binding affinity, suggesting potential antidepressant properties similar to those of agomelatine, a known antidepressant.

Case Study 2: Synthetic Applications

Research demonstrated that this compound could be used to synthesize a novel polymer through ring-opening polymerization (ROP). The resulting polymer displayed enhanced thermal stability and solubility, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-(1H-Indol-3-yl)ethyl)-4-methylbenzamide (Compound 15)

  • Structure : Replaces the naphthalene moiety with an indole ring.
  • Physical Properties : Melting point = 126.8–128.2°C; characterized by distinct ¹H NMR shifts (e.g., indole NH at δ 8.05 ppm) .
  • The 4-methylbenzamide group may enhance stability compared to unsubstituted benzamides .

Agomelatine (N-[2-(7-Methoxynaphthalen-1-yl)ethyl]acetamide)

  • Structure : Shares the naphthalene-ethyl backbone but substitutes benzamide with acetamide.
  • Biological Activity : Potent melatonin receptor agonist and 5-HT2C antagonist; used as an antidepressant .
  • Key Difference : The 4-methylbenzamide group in the target compound may reduce melatonin receptor affinity but introduce HDAC or TSPO modulation capabilities, as seen in related benzamides .

HDAC Inhibitors 109 and 136

  • Structures: 109: N-(6-(2-Aminophenylamino)-6-oxohexyl)-4-methylbenzamide 136: N-(6-(2-Amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide
  • Activity : Both inhibit HDAC1 and HDAC3, with 109 showing 6-fold selectivity for HDAC1 over HDAC3 (Ki ratio HDAC1/HDAC3 = 6). The 4-methylbenzamide group contributes to slow-binding kinetics .
  • Comparison : The target compound lacks the extended alkyl-amine linker, likely limiting HDAC inhibition. However, the naphthalene group could confer unique pharmacokinetic properties, such as enhanced blood-brain barrier penetration .

TSPO Ligand (N-[2-(4-Ethyl-5-[2-oxo-2-(4-toluidino)ethyl]sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide)

  • Activity : Binds to the CRAC domain of TSPO, inhibiting steroidogenesis. The 4-methylbenzamide group is critical for dose-dependent inhibition .

Physicochemical and Spectroscopic Comparisons

Property N-[2-(7-Methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide Agomelatine Compound 15 HDAC Inhibitor 109
Molecular Weight Not reported (estimated ~335 g/mol) 243.30 g/mol ~308 g/mol (calculated) 369.44 g/mol
Melting Point Not reported Not reported 126.8–128.2°C Not reported
Key Functional Groups 7-Methoxynaphthalene, 4-methylbenzamide 7-Methoxynaphthalene, acetamide Indole, 4-methylbenzamide 4-Methylbenzamide, alkyl-amine linker
Spectroscopic Features Expected IR: C=O stretch ~1650 cm⁻¹; ¹H NMR: δ 7.2–8.5 ppm (naphthalene) ¹H NMR: δ 6.7–7.3 ppm (naphthalene) ¹H NMR: δ 8.05 ppm (indole NH) HRMS: [M+H]⁺ = 369.44

Biological Activity

N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide, with the molecular formula C20H21NO2, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique structure comprising a naphthalene ring and a benzamide group. This structural configuration is crucial for its interactions with biological targets.

Property Value
Molecular FormulaC20H21NO2
IUPAC NameThis compound
InChI KeyKQOJUTRDSPSFQR-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. While detailed studies are still needed to fully elucidate these mechanisms, preliminary research suggests it may modulate the activity of various molecular targets, potentially influencing pathways related to cancer and neurodegenerative diseases.

Potential Targets:

  • Receptors: The compound may interact with neurotransmitter receptors, which could explain its potential effects on mood and cognition.
  • Enzymes: It has been suggested that this compound could inhibit certain enzymes involved in cancer cell proliferation, similar to other compounds in its class.

Biological Activity Studies

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity: Initial findings indicate that this compound may exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, it has been shown to inhibit telomerase activity, which is crucial for cancer cell immortality .
  • Neuroprotective Effects: Given its structural similarities to known neuroprotective agents, this compound is being investigated for potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic prospects .
  • Antimicrobial Activity: Some studies suggest that derivatives of this compound may possess antimicrobial properties, although more extensive research is required to confirm these effects .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry examined the anticancer efficacy of various naphthalene derivatives, including this compound. The results indicated significant inhibition of cancer cell lines at micromolar concentrations, suggesting a promising avenue for future drug development .

Case Study 2: Neuroprotective Mechanisms

In a neuropharmacological study, researchers evaluated the neuroprotective effects of this compound in animal models of neurodegeneration. The findings revealed that treatment with this compound led to improved cognitive function and reduced neuronal apoptosis compared to control groups .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound Biological Activity
AgomelatineAntidepressant; melatonergic effects
N-(2-(7-methoxy-1-naphthalenyl)ethyl)acetamidePotential anti-inflammatory properties
N-MethylbenzamidePDE10A inhibitor; neuroprotective effects

Q & A

Q. Basic Characterization Techniques

  • 1H/13C NMR : Assign peaks to confirm the methoxynaphthalene (δ ~3.9 ppm for OCH₃), ethyl linker (δ ~2.8–3.5 ppm for CH₂), and aromatic protons (δ ~6.8–8.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column and gradient elution (e.g., water:acetonitrile) .
    Advanced Support :
  • X-ray Crystallography : Resolve ambiguities in molecular conformation (e.g., naphthalene orientation) using SHELXL for refinement .

How can crystallography data resolve ambiguities in the molecular conformation of this compound?

Q. Advanced Crystallographic Analysis

  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. A triclinic system (space group P1) is common for similar benzamides .
  • Refinement : Apply SHELXL-97 for structure solution, with hydrogen bonding and torsional angles refined to R values <0.05 .
  • Key Parameters :
    • Unit cell dimensions (e.g., a = 6.97 Å, b = 10.64 Å, c = 11.88 Å).
    • Molecular packing analysis to identify π-π stacking between naphthalene rings .

How can researchers address discrepancies in biological activity data across different cell lines?

Q. Advanced Data Contradiction Analysis

  • Case Example : If cytotoxicity varies between SH-SY5Y (neuroblastoma) and Panc1 (pancreatic cancer) cells:
    • Assay Optimization : Standardize MTT protocols (e.g., 24-hour incubation, 570/630 nm readings) to minimize plate-to-plate variability .
    • Mechanistic Studies : Perform Western blotting to compare protein targets (e.g., apoptosis markers like caspase-3) across cell lines .
    • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p<0.05).

What strategies can optimize the bioactivity of this compound through structural modifications?

Q. Advanced Structure-Activity Relationship (SAR)

  • Modification Sites :
    • Naphthalene Ring : Introduce electron-withdrawing groups (e.g., Cl) at the 3-position to enhance cytotoxicity .
    • Benzamide Group : Replace 4-methyl with 4-fluoro to improve membrane permeability .
  • Synthetic Routes : Use parallel synthesis to generate analogs, followed by high-throughput screening .
  • Validation : Compare IC₅₀ values in MDA-MB-231 (breast cancer) vs. non-cancerous cell lines to assess selectivity .

What are common impurities in related benzamide compounds, and how are they detected?

Q. Basic Impurity Profiling

  • Related Impurities :
    • N-(2-(7-Methoxynaphthalen-1-yl)ethyl)propionamide (CAS 138112-79-5): A de-methylation byproduct .
  • Analytical Methods :
    • LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in mobile phases.
    • Thresholds : Limit impurities to <0.1% per ICH guidelines .

What challenges arise when refining crystal structures of benzamide derivatives using SHELX programs?

Q. Advanced Crystallography Challenges

  • Data Limitations : Low-resolution data (>1.0 Å) may require manual adjustment of thermal displacement parameters (ADPs) .
  • Twinned Crystals : Use SHELXD for twin law identification (e.g., 180° rotation about the c-axis) .
  • Hydrogen Bonding : Validate H-bond networks (e.g., N–H···O) using PLATON to ensure geometric accuracy .

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